molecular formula C16H18FNO4 B2786118 Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate CAS No. 1400636-78-3

Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate

Cat. No.: B2786118
CAS No.: 1400636-78-3
M. Wt: 307.321
InChI Key: QGAKSXWZSMWYJM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate is a chemical compound with a complex structure that includes a fluorophenethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the fluorophenethyl group. This can be achieved through the reaction of 4-fluorophenylacetic acid with ethyl chloroformate under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: It has potential therapeutic applications, including the treatment of various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenethyl group plays a crucial role in binding to receptors and enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Ethyl 1-(3-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate

  • Ethyl 1-(2-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate

  • Ethyl 1-(4-chlorophenethyl)-2,4-dioxo-3-piperidinecarboxylate

Uniqueness: Ethyl 1-(4-fluorophenethyl)-2,4-dioxo-3-piperidinecarboxylate is unique due to the presence of the fluorophenethyl group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the importance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c1-2-22-16(21)14-13(19)8-10-18(15(14)20)9-7-11-3-5-12(17)6-4-11/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAKSXWZSMWYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN(C1=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400636-78-3
Record name ethyl 1-[2-(4-fluorophenyl)ethyl]-2,4-dioxopiperidine-3-carboxylate
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